molecular formula C18H20 B14696043 1,1'-(Ethene-1,2-diyl)bis(4-ethylbenzene) CAS No. 25347-49-3

1,1'-(Ethene-1,2-diyl)bis(4-ethylbenzene)

Cat. No.: B14696043
CAS No.: 25347-49-3
M. Wt: 236.4 g/mol
InChI Key: ARMZPPPVLJNLHF-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is an organic compound with the molecular formula C18H20 It is a derivative of ethene where two 4-ethylbenzene groups are attached to the ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) can be synthesized through several methods. One common method involves the reaction of 4-ethylbenzyl chloride with sodium ethoxide in ethanol, followed by a coupling reaction with ethylene . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or tetrahydrofuran (THF)

    Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts

Industrial Production Methods

In industrial settings, the production of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) may involve large-scale coupling reactions using continuous flow reactors. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethene group to an ethane group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Ethane derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) involves its interaction with various molecular targets The ethene group can participate in π-π interactions with aromatic systems, while the benzene rings can undergo electrophilic and nucleophilic reactions

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethene-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.

    1,1’-(Ethene-1,2-diyl)bis(4-chlorobenzene): Chlorine atoms replace the ethyl groups.

    1,1’-(Ethene-1,2-diyl)bis(4-methoxybenzene): Methoxy groups instead of ethyl groups.

Uniqueness

1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties. The ethyl groups can enhance the compound’s solubility in organic solvents and affect its reactivity compared to similar compounds with different substituents .

Properties

CAS No.

25347-49-3

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-ethyl-4-[2-(4-ethylphenyl)ethenyl]benzene

InChI

InChI=1S/C18H20/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3

InChI Key

ARMZPPPVLJNLHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CC

Origin of Product

United States

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